molecular formula C7H4BrNO4 B1267607 3-Bromo-5-nitrobenzoic acid CAS No. 6307-83-1

3-Bromo-5-nitrobenzoic acid

Cat. No.: B1267607
CAS No.: 6307-83-1
M. Wt: 246.01 g/mol
InChI Key: AXRKIZCFYZBBPX-UHFFFAOYSA-N
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Description

Structural Significance and Reactivity in Organic Synthesis

The chemical behavior of 3-bromo-5-nitrobenzoic acid is a direct consequence of its structure. The benzene (B151609) ring is substituted at the 1, 3, and 5 positions with a carboxylic acid, a bromine atom, and a nitro group, respectively. Both the nitro group (-NO₂) and the bromine atom (-Br) are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution reactions. chemimpex.com Their meta-positioning relative to each other, and to the carboxylic acid group, is a key structural feature that dictates the regioselectivity of further chemical modifications.

The carboxylic acid group (-COOH) is a meta-director, and its deactivating effect, combined with that of the bromo and nitro groups, makes electrophilic substitution on the ring challenging but predictable, directing incoming electrophiles to the remaining open positions. More significantly, the functional groups enable a variety of other transformations. The carboxylic acid can be readily converted into more reactive derivatives such as acyl chlorides or esters. For instance, treatment with thionyl chloride (SOCl₂) transforms the carboxylic acid into 3-bromo-5-nitrobenzoyl chloride, a highly reactive intermediate for amide bond formation. niif.hu The nitro group can be reduced to an amino group, providing a route to a different class of derivatives, while the bromine atom can participate in cross-coupling reactions or nucleophilic aromatic substitution under specific conditions. This combination of reactive sites on a stable aromatic core makes the compound a valuable tool for synthetic chemists. chemimpex.com

Role as a Key Intermediate in Complex Molecule Synthesis

Due to its functional group arrangement, this compound is an exemplary intermediate in multi-step syntheses. chemimpex.comchemshuttle.com It serves as a foundational scaffold upon which molecular complexity can be built. A primary application is in the synthesis of substituted benzamides, a class of compounds with significant importance in medicinal chemistry. researchgate.netresearchgate.net

The synthesis typically begins with the activation of the carboxylic acid group. As mentioned, reaction with thionyl chloride produces the corresponding acyl chloride. niif.hu This intermediate is not isolated but is reacted in situ with a wide range of primary or secondary amines to yield the desired N-substituted 3-bromo-5-nitrobenzamides. niif.huresearchgate.net This straightforward and often high-yielding coupling reaction demonstrates the utility of this compound as a reliable building block. niif.hu Researchers have developed solvent-free conditions for this reaction, making the process more economical and environmentally friendly. niif.huresearchgate.net These resulting benzamides can then be subjected to further reactions, such as reduction of the nitro group or substitution of the bromine, to generate diverse libraries of compounds for biological screening. chemimpex.com This stepwise approach is central to its role in building complex molecules for pharmaceuticals and other specialty chemicals. smolecule.com

Overview of Research Trajectories for this compound Derivatives

Current and future research involving this compound primarily focuses on the synthesis and evaluation of its derivatives for various applications. The compound's structure is a template that can be systematically modified to tune its properties for specific targets. chemimpex.com Key areas of investigation include:

Pharmaceutical Development: A major research trajectory is the use of this compound as a precursor for new therapeutic agents. chemimpex.comchemshuttle.com Derivatives are being investigated for a range of biological activities. For example, its structure is used as a starting point for compounds targeting bacterial infections and for those with potential antiproliferative activity against cancer cells. chemimpex.combiosynth.com The ability to easily generate diverse amides and other derivatives allows for the exploration of structure-activity relationships crucial for drug discovery. smolecule.com

Materials Science: The compound serves as a building block for novel materials. chemimpex.com The rigid aromatic core and multiple functional groups allow for its incorporation into polymers or supramolecular assemblies, creating materials with specific electronic or physical properties.

Analytical Chemistry: Researchers also utilize this compound and its derivatives as reagents in analytical methods. chemimpex.com Their specific reactivity and spectroscopic properties can be harnessed for the detection and quantification of other substances in fields like environmental monitoring. chemimpex.com

The overarching goal of this research is to leverage the unique chemical properties of the this compound framework to create novel molecules with enhanced function, whether for biological intervention, materials innovation, or analytical applications. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 6307-83-1 chemshuttle.com, biosynth.com, chemscene.com
Molecular Formula C₇H₄BrNO₄ biosynth.com, chemspider.com, chemscene.com
Molecular Weight 246.02 g/mol biosynth.com, chemscene.com
Appearance White to light yellow powder/crystal tcichemicals.com
Melting Point 160-164 °C biosynth.com, tcichemicals.com

| SMILES | C1=C(C=C(C=C1N+[O-])Br)C(=O)O | biosynth.com |

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₄BrNO₄
Thionyl chloride SOCl₂
3-bromo-5-nitrobenzoyl chloride C₇H₃BrClNO₃
3-bromobenzoic acid C₇H₅BrO₂
Nitric acid HNO₃
Sulfuric acid H₂SO₄

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKIZCFYZBBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286226
Record name 3-bromo-5-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00286226
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Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-83-1
Record name 6307-83-1
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Record name 3-bromo-5-nitrobenzoic acid
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Record name 3-Bromo-5-nitrobenzoic acid
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Synthetic Methodologies and Reaction Pathways of 3 Bromo 5 Nitrobenzoic Acid

Established Synthetic Routes to 3-Bromo-5-nitrobenzoic Acid

This compound is a valuable intermediate in organic synthesis, and several methods have been established for its preparation. nbinno.cominnospk.com The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield, and purity requirements. nbinno.com Common strategies include the direct bromination of a substituted benzoic acid, oxidative methods, and the transformation of toluene derivatives.

Bromination of 5-Nitrobenzoic Acid using N-Bromosuccinimide (NBS) and Sulfuric Acid

A prevalent and efficient method for synthesizing this compound is the electrophilic bromination of 5-nitrobenzoic acid. nbinno.comnbinno.com Due to the presence of the electron-withdrawing nitro and carboxylic acid groups, the aromatic ring is highly deactivated, making it less susceptible to electrophilic substitution. organic-chemistry.orgmanac-inc.co.jp

To overcome this deactivation, potent electrophilic brominating conditions are required. A common and effective approach involves the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.orgnih.gov The sulfuric acid acts as both a solvent and an activator, protonating NBS to generate a more powerful electrophilic bromine species. manac-inc.co.jpwisdomlib.org This method provides a practical and commercially viable route for the monobromination of highly deactivated aromatic compounds under mild reaction conditions, typically affording good yields. organic-chemistry.orgnih.gov The reaction generally proceeds smoothly, and a simple workup procedure makes it an attractive option for laboratory and potential industrial synthesis. nih.gov

For example, similar deactivated substrates like 3-nitrobenzaldehyde can be converted to 3-bromo-5-nitrobenzaldehyde in 92% yield using NBS in concentrated sulfuric acid at 65 °C. organic-chemistry.orgchemicalbook.com This highlights the efficacy of this reagent system for brominating aromatic rings bearing multiple electron-withdrawing groups.

Interactive Data Table: Bromination of Deactivated Aromatics with NBS/H₂SO₄

SubstrateProductYield (%)Reaction Time (h)Temperature (°C)
3-Nitrobenzaldehyde3-Bromo-5-nitrobenzaldehyde921.5 - 360
1,3-Dinitrobenzene1-Bromo-3,5-dinitrobenzene871.5 - 360
5-Nitrobenzoic AcidThis compoundTypical good yieldsVariesVaries

Oxidative Bromination Approaches

Oxidative bromination serves as an alternative strategy for introducing a bromine atom onto an aromatic ring. rsc.org This method generates an electrophilic bromine species in situ from a bromide source through the action of an oxidant. researchgate.net These systems are often considered environmentally friendlier as they can avoid the use of elemental bromine. researchgate.net

Various oxidants can be employed in combination with a bromide salt (like KBr or NaBr). For instance, aqueous nitric acid can function as both an oxidant and a proton donor in a two-phase system to achieve the bromination of activated aromatic compounds under ambient conditions. huji.ac.il While this specific approach is more commonly applied to activated systems, the principles of oxidative bromination represent a flexible and powerful tool in the synthesis of bromo-containing molecules. rsc.org The development of potent oxidative systems could potentially be applied to deactivated substrates like 5-nitrobenzoic acid.

Conversion from Toluene Derivatives (e.g., 3-bromo-5-nitrotoluene oxidation)

An alternative synthetic pathway to this compound begins with a corresponding toluene derivative, such as 3-bromo-5-nitrotoluene. This route involves the oxidation of the methyl group to a carboxylic acid. study.comstudy.com This transformation is a fundamental and widely used reaction in organic synthesis.

Functional Group Transformations and Derivatization

The carboxylic acid moiety of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives. nbinno.com One of the most common transformations is the conversion of the carboxylic acid into an amide.

Amidation Reactions of the Carboxylic Acid Group

Amidation involves reacting the carboxylic acid group with an amine to form an amide bond. This is typically not achieved by direct reaction, as it results in an acid-base reaction. Instead, the carboxylic acid must first be "activated". rsc.org This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a more reactive acylating agent that can readily react with an amine. rsc.org

Thionyl Chloride Induced Synthesis of Benzamides

A highly effective and widely used method for activating carboxylic acids for amidation is treatment with thionyl chloride (SOCl₂). rsc.orgresearchgate.net This reaction converts this compound into its corresponding acyl chloride, 3-bromo-5-nitrobenzoyl chloride. researchgate.netresearchgate.net This acyl chloride is a highly reactive intermediate. researchgate.net

The subsequent reaction of 3-bromo-5-nitrobenzoyl chloride with a primary or secondary amine leads to the formation of the corresponding N-substituted benzamide (B126) derivative. researchgate.net This two-step, one-pot procedure is efficient and versatile. rsc.org

Recent research has demonstrated a particularly convenient method for this transformation under solvent-free conditions. researchgate.netresearchgate.net In this protocol, this compound is reacted with an amine using thionyl chloride as the promoter at room temperature. researchgate.net The reaction proceeds rapidly, typically within 2-4 hours, and produces the desired benzamide products in good to excellent yields (up to 94%). researchgate.net This solvent-free approach is economical, environmentally friendly, and avoids the need for catalysts, ligands, or bases, making it highly advantageous for both laboratory and potential industrial applications. researchgate.net

Interactive Data Table: Thionyl Chloride Induced Synthesis of Benzamides

EntryAmineSolventTime (h)Yield (%)
1AnilineMethanol472
2AnilineEthanol470
3AnilineDichloromethane565
4AnilineAcetonitrile568
5AnilineSolvent-Free294

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-5-bromobenzoic acid, a valuable intermediate for further derivatization.

The synthesis of 3-amino-5-nitrobenzoic acid from this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. The benzene (B151609) ring of this compound is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom (relative to the direction of nucleophilic attack). youtube.commsu.edu This activation facilitates the displacement of the bromo group by a nucleophile, such as ammonia or an ammonia equivalent. The reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the course of the reaction. youtube.com

Alternatively, catalytic methods for the amination of aryl halides have been developed, which could also be applicable.

Once the amino group is introduced, the resulting 3-amino-5-nitrobenzoic acid or its derivatives can undergo a variety of subsequent reactions. The amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. For instance, 3-amino-5-nitrobenzoic acid has been used as a reagent in the synthesis of inhibitors for protein kinases by forming substituted anilinopyrimidines. chemicalbook.com

Furthermore, aromatic amines are key starting materials for the synthesis of benzoxazines through a Mannich-like condensation with a phenol and formaldehyde. nih.gov This suggests that 3-amino-5-nitrobenzoic acid could be a precursor for novel benzoxazine monomers, which are important in the field of polymer chemistry. The resulting benzoxazines could then be polymerized to form high-performance polymers with tailored properties.

Reduction of the Carboxylic Acid to Benzyl (B1604629) Alcohols

The selective reduction of the carboxylic acid group in the presence of other reducible functionalities, such as a nitro group, is a valuable synthetic transformation.

Borane-tetrahydrofuran complex (BH3-THF) is a well-established reagent for the selective reduction of carboxylic acids to the corresponding primary alcohols. organic-synthesis.comcommonorganicchemistry.com A key advantage of this reagent is its chemoselectivity; it readily reduces carboxylic acids while typically not affecting nitro groups, esters, or amides under mild conditions. researchgate.netnih.govnih.gov

The reduction of this compound with borane-THF would be expected to yield (3-bromo-5-nitrophenyl)methanol. The general procedure involves the dropwise addition of a solution of BH3-THF to a solution of the carboxylic acid in a dry aprotic solvent like THF, often at reduced temperatures. organic-synthesis.com The reaction is then typically stirred at room temperature or gently heated to ensure completion. The reaction is quenched by the addition of an alcohol, such as methanol or ethanol, followed by an aqueous workup to isolate the product alcohol. organic-synthesis.com This method's ability to tolerate nitro groups makes it particularly suitable for the selective transformation of this compound. researchgate.netnih.gov

Table 2: Summary of Reductions with Borane-THF

Functional GroupReactivity with Borane-THF
Carboxylic AcidReadily Reduced
Nitro GroupGenerally Unreactive
Bromo GroupGenerally Unreactive

An exploration of the synthetic routes and reaction pathways involving this compound reveals its utility as a versatile intermediate in organic chemistry. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—on the aromatic ring allows for a variety of chemical transformations. This article details specific synthetic methodologies, including derivatization, esterification, substitution, and cross-coupling reactions, centered on this compound.

2 Further Derivatization of Benzyl Alcohols (e.g., Cyano-substituted benzyl alcohols via palladium-catalyzed cyanation)

The benzyl alcohol derivative, (3-bromo-5-nitrophenyl)methanol, serves as a precursor for further functionalization. One significant transformation is the conversion of the bromo-substituent to a cyano group through palladium-catalyzed cyanation. This reaction is a powerful tool for creating carbon-carbon bonds and introducing a versatile nitrile functional group. nih.gov

Modern palladium-catalyzed cyanation methods exhibit high functional group tolerance, allowing the reaction to proceed without affecting other sensitive groups on the molecule. nih.govmit.edu Protocols have been developed that are compatible with substrates bearing free hydroxyl (O-H) groups, such as benzylic alcohols. nih.govmit.edu The reaction typically employs a palladium catalyst, a cyanide source, and a suitable solvent system. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred to mitigate the risks associated with more toxic reagents like KCN or Zn(CN)₂. nih.govnih.gov The general methodology involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile. nih.gov For a substrate like (3-bromo-5-nitrophenyl)methanol, this pathway allows for the selective replacement of the bromine atom to produce (3-cyano-5-nitrophenyl)methanol.

Table 1: General Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

Component Example Purpose Reference
Aryl Halide (3-bromo-5-nitrophenyl)methanol Substrate nih.govmit.edu
Palladium Catalyst Palladacycle precatalysts Catalyzes the C-CN bond formation nih.gov
Cyanide Source K₄[Fe(CN)₆]·3H₂O Provides the cyano group nih.gov
Base K₂CO₃, Cs₂CO₃ Neutralizes HX byproduct wikipedia.org
Solvent Dioxane/Water, DMF Reaction medium nih.govwikipedia.org

4 Esterification of this compound

The carboxylic acid group of this compound is readily converted into its corresponding esters through various esterification methods. This transformation is often performed to protect the carboxylic acid, increase the compound's solubility in organic solvents, or prepare it for subsequent reactions where the free acid might interfere. A common and effective method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a dehydrating agent.

One specific procedure involves the reaction of this compound with anhydrous ethanol and thionyl chloride (SOCl₂). chemicalbook.com In this process, thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then rapidly reacts with ethanol to form the ethyl ester. This method is highly efficient, often resulting in near-quantitative yields. chemicalbook.com

Reactant 1Reactant 2ReagentProductYieldReference
This compoundAnhydrous EthanolThionyl Chloride (SOCl₂)Ethyl 3-bromo-5-nitrobenzoate99% chemicalbook.com

1 Formation of Methyl Esters

The synthesis of methyl 3-bromo-5-nitrobenzoate follows similar principles to the formation of other alkyl esters. nih.govsigmaaldrich.comuni.lu This can be achieved through a Fischer esterification, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the thionyl chloride method, analogous to the synthesis of the ethyl ester, can be employed by substituting ethanol with methanol. chemicalbook.com The resulting methyl ester is a key intermediate for further synthetic modifications. nih.govsigmaaldrich.com

2 Subsequent Transformations of Ester Derivatives

Once formed, ester derivatives such as methyl 3-bromo-5-nitrobenzoate can undergo further transformations at the other reactive sites on the aromatic ring. The ester group is generally stable under the conditions used for many cross-coupling and substitution reactions involving the bromine atom. For example, the bromine can be replaced or coupled without affecting the methyl ester group, which can be hydrolyzed back to the carboxylic acid at a later stage if desired.

5 Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The most common mechanism for this reaction is the addition-elimination pathway. chemistrysteps.com This mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the strongly electron-withdrawing nitro group is positioned meta to the bromine atom (the leaving group). Due to this meta-positioning, the nitro group cannot effectively delocalize and stabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the bromine. pressbooks.pubmasterorganicchemistry.com Consequently, the addition-elimination SNAr pathway is significantly disfavored for this substrate under typical conditions.

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. chemistrysteps.comdalalinstitute.com This mechanism does not require activation by electron-withdrawing groups but typically necessitates very harsh conditions, such as the use of an extremely strong base like sodium amide (NaNH₂). chemistrysteps.com

6 Cross-Coupling Reactions (e.g., Palladium-Catalyzed Reactions involving the Bromine Atom)

The bromine atom on the this compound ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds. The esterified form of the acid is commonly used in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. researchgate.net The reaction of methyl 3-bromo-5-nitrobenzoate with an arylboronic acid would yield a methyl 3-aryl-5-nitrobenzoate derivative.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of aryl halides. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org Coupling this compound or its ester with a terminal alkyne would result in the formation of a 3-alkynyl-5-nitrobenzoic acid derivative.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Reference
Suzuki-Miyaura Organoboron Compound (e.g., Ar-B(OH)₂) Biaryl
Heck Alkene (e.g., R-CH=CH₂) Substituted Alkene organic-chemistry.org

Advanced Research Applications of 3 Bromo 5 Nitrobenzoic Acid Derivatives

Medicinal Chemistry and Pharmaceutical Development

3-Bromo-5-nitrobenzoic acid is a versatile aromatic compound that serves as a crucial building block in the fields of organic synthesis and pharmaceutical research. chemimpex.comguidechem.com Its structure, featuring both a bromine atom and a nitro functional group, enhances its reactivity, making it a valuable starting material for synthesizing more complex molecules. chemimpex.com This reactivity is leveraged in medicinal chemistry to develop novel therapeutic agents and pharmaceutical intermediates. chemimpex.comguidechem.comcymitquimica.com

Synthesis of Pharmaceutical Intermediates

The unique chemical architecture of this compound makes it an important intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating bacterial infections. chemimpex.com In research focused on developing new antitubercular agents, this compound is used as a precursor. For instance, it can be prepared by the bromination of 5-nitrobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid. nih.gov This acid is then converted into key intermediates, such as 3-bromo-5-nitrobenzyl alcohol, through reduction processes. nih.gov This alcohol can be further modified to create a diverse range of molecules for biological evaluation. nih.gov The amidation of this compound with various amines is another synthetic route employed to generate benzamide (B126) derivatives for investigation as potential anticancer agents. researchgate.netresearchgate.netresearchgate.net

Development of Anti-infective Agents (e.g., Antitubercular Activity)

Nitroaromatic compounds are a significant class of molecules being explored for the treatment of various infectious diseases, including tuberculosis (TB). encyclopedia.pub The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of drugs with new mechanisms of action. researchgate.netgvsu.edu Research has shown that derivatives based on a 3,5-dinitrobenzyl scaffold exhibit excellent activity against both replicating and non-replicating forms of M. tuberculosis. nih.govacs.org This has prompted extensive investigation into the role of the nitro groups and the effects of substituting them, using precursors like this compound to build structural analogues for testing. nih.govacs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds. In the context of antitubercular research, extensive SAR studies have been conducted on derivatives of 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles. nih.govacs.org To understand the importance of the two nitro groups at the 3 and 5 positions of the benzyl (B1604629) ring, a series of analogues was synthesized where one of the nitro groups was replaced by other electron-withdrawing groups, such as bromo, chloro, fluoro, and cyano. nih.gov

The synthesis of the 3-bromo-5-nitrobenzyl derivatives began with this compound. nih.gov When these compounds were tested against M. tuberculosis H37Rv, a significant decrease in antitubercular activity was observed compared to the parent 3,5-dinitro compounds. nih.gov The majority of the mono-nitro analogues completely lost their activity, demonstrating that both nitro groups are essential for high efficacy. nih.gov Among the modified compounds, the 3-cyano-5-nitrobenzyl derivatives showed the best, albeit modest, activity. nih.gov

Table 1: In Vitro Antitubercular Activity of 3-Nitro-5-Substituted-Benzylsulfanyl Oxadiazole Derivatives Against M. tuberculosis H37Rv. nih.gov
Compound SeriesSubstituent at Position 3Substituent at Position 5Representative MIC (μM)
Parent Compound-NO₂-NO₂0.03 - 0.125
Bromo-analogue-Br-NO₂> 64
Chloro-analogue-Cl-NO₂> 64
Fluoro-analogue-F-NO₂> 64
Cyano-analogue-CN-NO₂4 - 32

Many nitroaromatic drugs function as prodrugs, meaning they require bio-activation within the target pathogen to exert their effect. researchgate.netnih.gov This activation is typically a reductive process mediated by specific bacterial enzymes. nih.gov For several antitubercular nitroimidazoles like pretomanid, this activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which uses the cofactor F420. nih.govproteopedia.org

Studies on potent 3,5-dinitrobenzylsulfanyl-based antitubercular agents confirmed that they also operate through this mechanism. acs.orgacs.org It was demonstrated that these compounds require the Ddn enzyme for their activation, confirming a nitro group-dependent mode of action. acs.orgacs.org The reduction of the nitro group leads to the formation of reactive nitrogen species within the mycobacterial cell, ultimately causing cell death. proteopedia.org The finding that analogues lacking the dinitro structure (such as the 3-bromo-5-nitro derivatives) are inactive further corroborates that the Ddn-mediated activation pathway is critical and specifically requires the dinitro-aromatic scaffold. nih.govacs.org

Anticancer Activity Research

In addition to anti-infective research, derivatives of substituted benzoic acids containing nitro and bromo groups are being explored for their potential as anticancer agents. researchgate.netresearchgate.net The functional groups on this compound provide a scaffold for creating diverse chemical libraries to be screened for cytotoxic activity against various cancer cell lines. researchgate.net For example, research has been conducted on the synthesis of benzamides from this compound and various amines to develop novel compounds for evaluation in oncology. researchgate.netresearchgate.net

The evaluation of novel synthetic compounds for their cytotoxic effects against a panel of human cancer cell lines is a standard procedure in drug discovery. Derivatives of nitro-substituted aromatic compounds have been tested against several cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). nih.govijmcmed.org

While direct studies on simple derivatives of this compound are limited, research on structurally related compounds provides insight into their potential. For instance, certain quinazolinone derivatives, which can be synthesized from substituted benzoic acids, have been tested against the MCF-7 breast cancer cell line, showing moderate to good activity. derpharmachemica.com In other studies, benzamide derivatives of p-aminobenzoic acid (PABA) demonstrated strong inhibitory action against both MCF-7 and HCT-116 cell lines, with IC₅₀ values in the micromolar range. nih.gov Similarly, certain Schiff bases have shown cytotoxicity against HepG2, HCT-116, and MCF-7 cell lines. ijmcmed.org

Table 2: Examples of Cytotoxicity (IC₅₀ in µM) of Structurally Related Derivatives Against Various Cancer Cell Lines.
Compound ClassHepG2HCT-116MCF-7Reference
PABA-Benzamide Derivatives-21.3 ± 4.128.3 ± 5.1 nih.gov
Hexadecyl-quinazolinone-benzoate53.29 ± 0.25-72.22 ± 0.14 nih.gov
Gold(I)-NHC Complexes10.69 ± 1.8610.9 ± 0.98- rsc.org
Pyridine-dicarboxamide DerivativesPotent EffectPotent Effect- researchgate.net
Structure-Activity Relationship (SAR) Analysis in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses have provided key insights into the structural features required for anticancer activity.

Research has shown that the substitution pattern on the aromatic ring of this compound significantly influences its biological activity. For instance, the presence of both the nitro (NO2) and bromine (Br) groups is often considered important for the anticancer effects of certain substituted benzoic acids. researchgate.net Amidation of this compound with various amines has led to the synthesis of novel benzamides. researchgate.net In one study, the in vitro anticancer evaluation of such derivatives against human breast cancer cell lines (MCF-7 and BT-474) revealed that compounds with specific side chains, such as 3-(hydroxy)-, 3-(1H-imidazol-4-yl)-, and 3-(4-hydroxyphenyl)propanoic acid, or succinic acid, were the most active. researchgate.net

Furthermore, SAR studies on biaryl amide derivatives have highlighted the importance of specific substitutions for anti-HCV activity, which can be relevant to liver cancer. nih.gov These studies reveal that modifications at different positions of the benzamide scaffold can lead to compounds with potent inhibitory effects. nih.gov The exploration of different substituents helps in identifying the key pharmacophoric features necessary for potent anticancer activity.

Molecular Docking and Computational Studies in Anticancer Research

Molecular docking and computational studies are powerful tools for predicting the binding interactions between a ligand and a target protein, thereby elucidating the potential mechanism of action of a drug candidate. nih.gov In the context of anticancer research involving this compound derivatives, these computational methods have been employed to understand their interactions with biological targets.

For example, a molecular docking study was performed on a series of synthesized benzamides derived from this compound to predict their probable mechanism of action. researchgate.net Computational analysis, including the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, suggested good oral drug-like behavior for the synthesized compounds. researchgate.net

In broader anticancer research, docking studies have been used to investigate the binding of small molecules to key enzymes involved in cancer cell metabolism and signaling pathways. nih.govresearchgate.net For instance, docking studies of quinazolinone derivatives with the EGFR kinase domain have been conducted to understand their anticancer activity. derpharmachemica.com While not directly involving this compound, these studies exemplify the methodologies applied. Similarly, docking studies of imidazothiadiazole derivatives with the TGF-β receptor kinase I domain have helped to correlate binding affinity with cytotoxic activity against leukemia cell lines. nih.gov These computational approaches are invaluable for rational drug design and for prioritizing synthetic efforts towards more potent anticancer agents.

Investigations into Apoptosis Induction via Mitochondrial Pathways

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. The induction of apoptosis is a key mechanism for many anticancer drugs. Research has indicated that derivatives of this compound can trigger apoptosis in cancer cells through mitochondrial pathways. biosynth.com

The mitochondrial pathway of apoptosis, also known as the intrinsic pathway, involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. uniba.it Studies have shown that certain compounds can induce apoptosis by decreasing the BCL-2/BAX ratio, which leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway. uniba.it For instance, the compound 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), a nitrobenzoic acid derivative, has been shown to induce apoptosis in human lens epithelial cells by increasing intracellular reactive oxygen species (ROS) and promoting the expression of pro-apoptotic proteins like BAX and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This process is characteristic of the mitochondrial apoptosis pathway. nih.gov While this study was not on cancer cells, it demonstrates a mechanism that is often targeted in cancer therapy. Other research has also noted that this compound derivatives can lead to apoptosis by interfering with the formation of supramolecular complexes or by inhibiting protein synthesis. biosynth.com

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, a common strategy in drug discovery and agrochemical development. chemimpex.com

Enzyme Inhibition in Biochemical Assays

Biochemical assays are fundamental for determining the inhibitory activity of compounds against specific enzymes. Derivatives of this compound have been evaluated in such assays to quantify their potency as enzyme inhibitors. For example, studies have shown that these compounds can act as inhibitors for various enzymes, with the nitro and bromine groups potentially enhancing binding affinity and specificity to the molecular targets.

In one study, various aromatic compounds, including substituted benzoic acids with nitro and bromo groups, were developed as anti-cancer agents, and their inhibitory activity was tested against a panel of eight human kinases. researchgate.net The results, summarized in data tables, showed that these compounds exhibited varying degrees of inhibition against key enzymes involved in cell proliferation and survival. researchgate.net

Design and Synthesis of Protease Inhibitors (e.g., Rhomboid Protease, Asp2 Enzyme)

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. ku.edu The design and synthesis of protease inhibitors based on the this compound scaffold have been an area of active research.

While specific studies on this compound derivatives as inhibitors for rhomboid protease or Asp2 enzyme were not found in the search results, the general principles of designing protease inhibitors are well-established. ku.eduuq.edu.au Research efforts have focused on developing inhibitors for various proteases, such as cysteine proteases and the 3C protease of human rhinovirus, by creating molecules that can form covalent adducts or act as irreversible inactivators. ku.edu The structural features of this compound make it a suitable starting point for the synthesis of such inhibitors.

HPPD Inhibitors for Herbicide Development

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in plants that is essential for the biosynthesis of plastoquinones and tocopherols. researchgate.net Inhibition of HPPD leads to the bleaching of new growth and is a validated mechanism for herbicides. researchgate.net Several commercial herbicides are HPPD inhibitors. researchgate.net

Derivatives of this compound have been explored as potential HPPD inhibitors. In the synthesis of novel triketone-quinoxaline HPPD inhibitors, a derivative of 3-nitrobenzoic acid, specifically 4-amino-3-nitrobenzoic acid, was used as a starting material. hep.com.cn This was followed by bromination to introduce a bromine atom. hep.com.cn The resulting compounds showed inhibitory activity against HPPD. hep.com.cn

Further research into pyrazole (B372694) aromatic ketone analogs as HPPD inhibitors also demonstrated excellent herbicidal activity against various weeds with good crop selectivity. nih.gov Molecular docking studies have been used to understand the structure-activity relationships of these compounds. nih.gov Although not directly starting from this compound, these studies on creating novel HPPD inhibitors highlight the importance of the substituted aromatic acid scaffold in the development of new herbicides. researchgate.netnih.govgrafiati.com

Agrochemical Development

Contribution to Crop Protection Compounds

This compound is a pivotal intermediate in the synthesis of advanced agrochemicals, particularly in the development of novel herbicides. chemimpex.com Its unique molecular structure, featuring both an electron-withdrawing nitro group and a bromine atom, makes it a valuable building block for creating complex, biologically active molecules. Researchers utilize this compound as a starting material or key precursor in multi-step synthetic pathways to produce new crop protection agents. chemimpex.com

A significant area of research involves the use of benzoic acid derivatives, including those structurally related to this compound, in the creation of potent herbicides that target specific biological pathways in weeds. One of the most promising applications is in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a crucial enzyme in plants for the biosynthesis of plastoquinone (B1678516) and tocopherol, and its inhibition leads to the bleaching and subsequent death of susceptible weeds.

In detailed research findings, synthetic routes to novel triketone-quinoxaline hybrid molecules, designed as powerful HPPD inhibitors, have been outlined. While the specific starting material in one study was 4-amino-3-nitrobenzoic acid, it underwent bromination as a key step to create a brominated diamine intermediate. This highlights the importance of the bromo-nitro-substituted benzene (B151609) scaffold, for which this compound is a primary example, in constructing the final herbicidal compound. The process underscores how the foundational structure of this compound is integral to developing next-generation herbicides with high efficacy.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound serves as a valuable reagent, particularly in methods designed for the detection and quantification of other chemical substances. chemimpex.com Its utility is especially prominent in separation techniques like High-Performance Liquid Chromatography (HPLC). Many analytes of interest, such as simple aliphatic amines or alcohols, lack a chromophore—a part of a molecule that absorbs ultraviolet (UV) or visible light. This makes them effectively invisible to common HPLC detectors like UV-Vis spectrophotometers.

To overcome this limitation, a technique known as derivatization is employed. This compound is an ideal candidate for a derivatizing reagent. The core principle involves a chemical reaction between the reagent and the target analyte before chromatographic analysis. The carboxylic acid group on this compound can be chemically 'activated' (for instance, by converting it to an acid chloride or by using a peptide coupling agent). This activated form readily reacts with nucleophilic functional groups on the analyte, such as the amino group of an amine or the hydroxyl group of an alcohol.

This reaction covalently bonds the 3-bromo-5-nitrophenyl group to the analyte. This attached group is a strong chromophore due to the presence of the nitro-substituted aromatic ring. The resulting derivative can be easily detected and quantified by a UV-Vis detector during HPLC analysis. This application is crucial for monitoring levels of various compounds in diverse fields, including food safety and environmental science. chemimpex.com By enabling the detection of otherwise non-detectable compounds, this compound enhances the scope and sensitivity of analytical methodologies.

Computational and Spectroscopic Characterization in Research

Spectroscopic Analysis of 3-Bromo-5-nitrobenzoic Acid and its Derivatives (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental tools for the identification and structural characterization of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern of the aromatic ring.

¹H NMR spectra for this compound in a solvent like DMSO-d₆ typically show three distinct signals for the aromatic protons, appearing as singlets or narrow multiplets. researchgate.net For instance, one reported spectrum shows signals at 8.49 ppm, 8.62 ppm, and 8.71 ppm. researchgate.net

¹³C NMR provides information on the carbon skeleton. researchgate.netchemicalbook.com The spectrum for this compound exhibits characteristic chemical shifts for the carboxyl carbon (~164.2 ppm), the carbon bearing the nitro group (~148.5 ppm), the carbon bonded to bromine (~122.3 ppm), and the other aromatic carbons. researchgate.net

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the functional groups present in the molecule. chemicalbook.com

A broad absorption band is typically observed in the 2500–3000 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer.

A sharp, strong peak for the carbonyl (C=O) stretch appears around 1680–1700 cm⁻¹.

Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are found near 1535 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. researchgate.netchemicalbook.com For this compound, the molecular ion peak [M]⁺ is observed at m/z 245, corresponding to the C₇H₄⁷⁹BrNO₄ formula. researchgate.net

The table below summarizes key spectroscopic data for this compound.

Spectroscopic TechniqueCompoundKey FindingsReference
¹H NMR This compoundAromatic protons observed at δ 8.49 (s, 1H), 8.62 (s, 1H), 8.71 (s, 1H) in (CD₃)₂SO. researchgate.net
¹³C NMR This compoundSignals at δ 122.3, 122.7, 129.8, 134.1, 137.5, 148.5, 164.2 in (CD₃)₂SO. researchgate.net
Mass Spectrometry This compoundMolecular ion [M]⁺ calculated for C₇H₄⁷⁹BrNO₄ at m/z 245, found 245. researchgate.net
IR Spectroscopy 3-Bromo-5-nitrobenzamideAnalysis confirms functional groups, aiding in structural elucidation of derivatives. smolecule.com

Crystallography and Solid-State Studies of Molecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While detailed crystallographic data for this compound itself is not widely published, studies on closely related substituted benzoic acids provide significant insights into its likely solid-state structure. researchgate.netresearchgate.net

Challenges in the crystallographic analysis of polyfunctional aromatic acids can arise from the polar functional groups (–COOH, –NO₂), which promote strong hydrogen bonding that may lead to crystal packing disorders or twinning.

Research on analogous compounds, such as 4-Amino-3-bromobenzoic acid, reveals that the crystal packing is dominated by intermolecular hydrogen bonds. researchgate.net Typically, the carboxylic acid groups form centrosymmetric dimers through strong O–H⋯O hydrogen bonds. researchgate.netresearchgate.net These dimers then assemble into a larger supramolecular framework through other interactions, such as C–H⋯O bonds or halogen bonds. researchgate.net A study on five different substituted benzoic acid derivatives confirmed that the crystal packing consistently exhibits an interplay of such intermolecular forces. researchgate.net For a derivative, 3-bromo-5-nitrobenzamide, a crystal structure analysis was reported in 2012. smolecule.com

The table below presents crystallographic data for a closely related compound, illustrating the typical parameters determined in such studies.

Parameter4-Amino-3-bromobenzoic AcidReference
Crystal System Orthorhombic researchgate.net
Space Group Pna2₁ researchgate.net
Unit Cell Dimensions a = 24.3968 Å, b = 4.8388 Å, c = 12.8040 Å researchgate.net
Volume (V) 1511.53 ų researchgate.net
Key Interactions Dimers formed via O–H⋯O hydrogen bonds researchgate.net

Molecular Docking and Dynamics Simulations in Drug Design

This compound and its derivatives are of interest in medicinal chemistry, and computational techniques like molecular docking are employed to explore their therapeutic potential. biosynth.comchemimpex.com These methods predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor.

Research suggests that this compound may have antiproliferative activity against cancer cells. biosynth.com The proposed mechanism involves the binding of the compound to amines, which are protonated at physiological pH, leading to an electronic interaction between the bromine atom and the amine's electron cloud. biosynth.com It is also suggested that the compound may interfere with the formation of supramolecular complexes or inhibit protein synthesis by binding to ligands on target proteins. biosynth.com

Derivatives of this compound are actively synthesized and investigated for various therapeutic targets. For example, a derivative, 3-(naphthalen-1-yl)-5-nitrobenzoic acid, is synthesized from this compound, and its complex molecular architecture suggests potential interactions with biological molecules. The development of such derivatives for specific applications, like non-steroidal anti-inflammatory drugs (NSAIDs), often relies on molecular docking to guide the design process and predict efficacy.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and molecular properties of this compound. researchgate.net These computational studies provide insights that complement experimental findings.

Geometry Optimization and Electronic Properties: DFT calculations are used to determine the optimized molecular geometry, which can then be compared with crystallographic data. researchgate.net These calculations also provide key electronic properties. For this compound, some calculated properties include the Topological Polar Surface Area (TPSA), which is related to drug transport, and the partition coefficient (LogP), which measures lipophilicity. chemscene.com

Computational PropertyValueReference
TPSA 80.44 Ų chemscene.com
LogP 2.0555 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Rotatable Bonds 2 chemscene.com

Molecular Electrostatic Potential (MEP): MEP surface calculations are used to visualize the charge distribution on the molecule. researchgate.net This helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen and halogen bonds. For substituted benzoic acids, MEP calculations can identify the carbonyl oxygen and other heteroatoms as the strongest hydrogen bond acceptors. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability. Studies on similar molecules, like 4-bromo-2-nitrobenzoic acid, have estimated this band gap to be significantly lower than that of unsubstituted benzoic acid, indicating increased reactivity. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

A significant area of ongoing research is the development of more efficient and environmentally friendly methods for synthesizing derivatives of 3-bromo-5-nitrobenzoic acid. Traditional chemical syntheses often rely on harsh conditions, hazardous reagents, and organic solvents. Modern approaches, guided by the principles of green chemistry, aim to mitigate these issues.

One promising strategy involves performing reactions under solvent-free conditions. For instance, researchers have developed a method for the amidation of this compound using thionyl chloride that proceeds at room temperature without the need for a solvent, catalyst, or ligand. researchgate.netniif.hu This technique not only simplifies the reaction setup and purification but also reduces chemical waste, making it an economical and environmentally benign alternative to conventional methods. niif.hu The reaction involves the formation of a 3-bromo-5-nitrobenzoyl chloride intermediate, which then readily reacts with various amines to produce a range of benzamide (B126) derivatives in high yields within a few hours. niif.hu

Future work in this area will likely focus on:

Catalyst Development: Designing novel catalysts that are more efficient, reusable, and can function under milder, solvent-free, or aqueous conditions.

Process Optimization: Further optimizing reaction parameters such as temperature and reaction time to maximize yield and minimize energy consumption. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound derivatives to enhance safety, control, and scalability.

Diversification of Chemical Transformations for Advanced Molecular Scaffolds

This compound is a valuable starting material for creating a wide array of more complex molecules with tailored properties. chemimpex.com Its three distinct functional groups—bromo, nitro, and carboxylic acid—can be selectively targeted to build diverse molecular architectures.

The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to replace the bromine with various aryl or heteroaryl groups, leading to the formation of biaryl scaffolds. These structures are common in pharmaceuticals and advanced materials. For example, coupling this compound with 4-methylthiophenylboronic acid yields 3-(4-methylthiophenyl)-5-nitrobenzoic acid.

The nitro group is also a versatile functional handle. It can be readily reduced to an amino group (NH2) using reagents like zinc dust or catalytic hydrogenation. ijres.org This transformation opens up a plethora of subsequent reactions, such as diazotization, acylation, and the formation of amides or sulfonamides, allowing for the introduction of new functionalities. vulcanchem.com The resulting 3-amino-5-bromobenzoic acid or its derivatives can serve as key intermediates in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.net

The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another avenue for molecular diversification. researchgate.netresearchgate.net Amidation reactions, for instance, have been used to link this compound to various amino acids and heterocyclic amines, creating novel compounds with potential biological activity. researchgate.net

Future research will likely explore:

Multi-component Reactions: Designing one-pot reactions that utilize all three functional groups to rapidly assemble complex molecular scaffolds.

Photoredox Catalysis: Using light-driven reactions to enable novel transformations that are not accessible through traditional thermal methods.

Late-Stage Functionalization: Developing methods to selectively modify the core structure of this compound derivatives at a late stage in the synthesis, allowing for the rapid generation of compound libraries for screening.

Development of Targeted Delivery Systems for Biological Applications

The development of systems that can deliver therapeutic agents directly to diseased cells while sparing healthy tissue is a major goal in medicine. The structural features of this compound and its derivatives make them potential candidates for use in such targeted delivery systems. chemscene.comchemscene.com

One of the most promising areas is the development of Antibody-Drug Conjugates (ADCs). chemscene.comchemscene.com ADCs are a class of biopharmaceuticals that consist of a monoclonal antibody linked to a cytotoxic payload. The antibody targets a specific antigen on the surface of cancer cells, delivering the potent drug directly to the tumor site. The derivatives of this compound can potentially be used as part of the "linker" technology that connects the antibody to the drug or as part of the drug molecule itself. Research in this area for related compounds is already underway. chemscene.comchemscene.com

Furthermore, derivatives of this compound could be incorporated into other drug delivery systems (DDS), such as nanoparticles or liposomes, to improve the pharmacokinetic properties and therapeutic index of drugs. The ability to functionalize the molecule at multiple positions allows for the attachment of targeting ligands, solubility enhancers, and the drug payload itself. chemscene.com Research into related bromo-hydroxy-nitrobenzoic acids has highlighted their utility as building blocks for pharmaceutical development and bioconjugation chemistry. chemscene.comchemscene.com

Emerging research directions include:

Cleavable Linkers: Designing linkers based on derivatives of this compound that are stable in circulation but are cleaved to release the active drug upon reaching the target site (e.g., in the acidic environment of a tumor or by specific enzymes).

PROTACs: Exploring the use of these derivatives in the design of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Peptide and Nucleic Acid Conjugates: Utilizing the compound as a scaffold to link therapeutic peptides or nucleic acids to targeting moieties, enhancing their delivery and efficacy. chemscene.comchemscene.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. arxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. soton.ac.uk

For this compound, AI and ML can be applied in several ways:

Virtual Screening and Compound Design: ML models can be trained on existing data of known active compounds to predict the biological activity of novel, hypothetical derivatives of this compound. arxiv.orgkjpp.net This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. fasrc.org Algorithms can generate new molecular structures based on the this compound scaffold that are optimized for binding to a specific biological target, such as an enzyme or receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies use statistical and ML methods to establish a mathematical relationship between the chemical structure of a compound and its biological activity. arxiv.org By developing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that are essential for a desired effect, guiding the design of more potent and selective compounds.

Prediction of ADME Properties: A significant challenge in drug development is ensuring that a compound has suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ML models can be trained to predict these properties based on a molecule's structure, helping to identify and filter out candidates with poor pharmacokinetic profiles early in the discovery process. mdpi.com

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Bromo-5-nitrobenzoic acid critical for experimental design?

  • Answer : The compound (CAS 6307-83-1) has a molecular formula C₇H₄BrNO₄ (MW 246.01), melting point 159–161°C , and density 1.9±0.1 g/cm³ . Its nitro and bromo substituents confer strong electron-withdrawing effects, influencing reactivity in electrophilic substitution or coupling reactions. These properties guide solvent selection (e.g., polar aprotic solvents for SNAr reactions) and stability considerations (light-sensitive, requiring dark storage) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Two primary methods are documented:

  • Bromination of 5-nitrobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid, yielding 87% .
  • Diazotization of 3-amino-5-nitrobenzoic acid with NaNO₂ in HBr/CuBr, yielding 88% .
    Route selection depends on precursor availability: Method 1 is direct but requires controlled bromination, while Method 2 involves multi-step synthesis from aniline derivatives.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the bromination of 5-nitrobenzoic acid?

  • Answer : Key parameters include:

  • Acid concentration : Sulfuric acid (≥95%) ensures protonation of the carboxyl group, directing bromination to the meta position .
  • Temperature : Controlled addition of NBS at 0–25°C minimizes side reactions (e.g., di-bromination).
  • Stoichiometry : A 1:1 molar ratio of NBS to substrate prevents excess bromine waste . Post-reaction purification via recrystallization (ethanol/water) enhances purity .

Q. What analytical strategies resolve structural ambiguities in this compound derivatives?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting from nitro/bromo groups).
  • X-ray crystallography : SHELXL refines crystal structures, addressing challenges like twinning or disorder .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., dehalogenated species) .

Q. How do electronic effects of substituents dictate reactivity in cross-coupling reactions?

  • Answer : The nitro group (-NO₂) is a strong meta-directing, deactivating group, while bromine (-Br) acts as an ortho/para-directing, mildly deactivating substituent. This electronic profile favors Sonogashira or Suzuki couplings at the bromine site, as demonstrated in synthesizing thromboxane receptor antagonists . Reactivity can be modulated by replacing -Br with -I to enhance coupling efficiency .

Q. What role does this compound play in medicinal chemistry applications?

  • Answer : It serves as a precursor for:

  • Anti-tuberculosis agents : Derivatives exhibit activity via nitro group reduction to reactive intermediates targeting bacterial enzymes .
  • Biaryl scaffolds : Heck cross-coupling generates bioactive molecules (e.g., thromboxane receptor antagonists) .
    Methodological focus includes regioselective functionalization and toxicity profiling of nitro-containing metabolites .

Q. How can researchers address contradictions in reported synthetic yields?

  • Answer : Discrepancies arise from:

  • Starting material purity : Impurities in 5-nitrobenzoic acid reduce bromination efficiency .
  • Reaction scale : Diazotization (Method 2) shows scalability challenges due to exothermic decomposition .
  • Purification : Column chromatography vs. recrystallization impacts isolated yields . Systematic optimization using design-of-experiments (DoE) is recommended.

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution data; address twinning via TWIN/BASF commands .
  • Safety : Avoid dust formation during handling; use PPE and local exhaust ventilation due to H335 (respiratory irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.